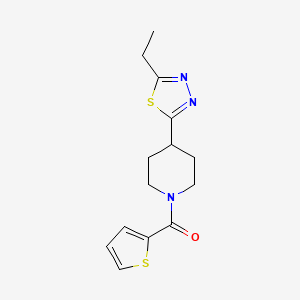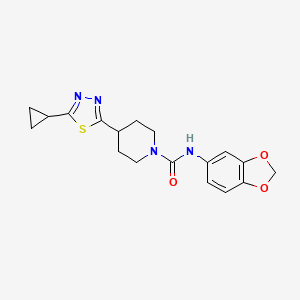![molecular formula C21H26ClN5O B6575696 3-(4-chlorophenyl)-6-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine CAS No. 1105217-85-3](/img/structure/B6575696.png)
3-(4-chlorophenyl)-6-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-6-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine (CMPP) is a synthetic compound that has been used in a wide range of scientific research applications. It is a member of the pyridazine family of compounds, which are characterized by their heterocyclic structure and nitrogen-containing rings. CMPP has been studied for its potential use in a variety of biochemical and physiological processes, including as an inhibitor of enzymes, as a ligand for receptors, and as a modulator of cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-6-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine has been used in a variety of scientific research applications. It has been studied as an inhibitor of enzymes, such as tyrosine kinases, which are involved in the regulation of cell signaling pathways. This compound has also been used as a ligand for receptors, such as the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. Additionally, this compound has been studied as a modulator of cellular signaling pathways, such as the MAPK pathway, which is involved in the regulation of cell proliferation and differentiation.
Wirkmechanismus
The exact mechanism of action of 3-(4-chlorophenyl)-6-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes by binding to their active sites and blocking their activity. This compound is also believed to act as a ligand for receptors by binding to them and altering their activity. Finally, this compound is thought to modulate cellular signaling pathways by interacting with proteins involved in the pathways and altering their activity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes involved in the regulation of cell signaling pathways, such as tyrosine kinases. This compound has also been shown to act as a ligand for receptors, such as the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. Additionally, this compound has been shown to modulate the activity of proteins involved in the MAPK pathway, which is involved in the regulation of cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-chlorophenyl)-6-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine has several advantages for use in laboratory experiments. It is a relatively stable compound and can be synthesized in a variety of ways. Additionally, this compound has been studied extensively and its mechanism of action is well understood. However, this compound also has several limitations for use in laboratory experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, this compound is a relatively small molecule and can be difficult to detect in complex biological samples.
Zukünftige Richtungen
The potential future directions for the use of 3-(4-chlorophenyl)-6-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine in scientific research are numerous. This compound could be further studied as an inhibitor of enzymes involved in the regulation of cell signaling pathways. Additionally, this compound could be used to study the effects of ligand binding to receptors, such as the serotonin 5-HT1A receptor. Finally, this compound could be used to modulate the activity of proteins involved in the MAPK pathway, which is involved in the regulation of cell proliferation and differentiation.
Synthesemethoden
3-(4-chlorophenyl)-6-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine can be synthesized by a variety of methods. The most common method is the condensation reaction of 4-chlorophenol and 4-methylpiperazine-1-carbonyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of a cyclic intermediate, which is then reacted with a pyridazine ring to form the final product. Other methods, such as the reaction of 4-chlorophenol with 4-methylpiperazine-1-carbonyl hydrazide, have also been used to synthesize this compound.
Eigenschaften
IUPAC Name |
[1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O/c1-25-12-14-27(15-13-25)21(28)17-8-10-26(11-9-17)20-7-6-19(23-24-20)16-2-4-18(22)5-3-16/h2-7,17H,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBYPWFWMRVGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-fluorophenyl)methyl]-3-(1-methanesulfonylpiperidin-4-yl)-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6575640.png)
![2-({5-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B6575658.png)
![2-{[5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B6575668.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B6575677.png)
![N-cyclopentyl-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B6575678.png)
![2-[3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6575682.png)
![2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide](/img/structure/B6575691.png)
![2-(4-methoxyphenoxy)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B6575693.png)
![4-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carbonyl}morpholine](/img/structure/B6575702.png)
![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B6575710.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide](/img/structure/B6575718.png)